Comparison of CYP2D6 Metabolic Liability: Methyl 3-fluoro-1H-indole-6-carboxylate vs. a Potent Inhibitor
Methyl 3-fluoro-1H-indole-6-carboxylate demonstrates a low potential for CYP2D6-mediated drug-drug interactions, a common liability in many drug development candidates. In a direct in vitro assay using human liver microsomes, this compound exhibited a weak inhibitory effect on CYP2D6, with an IC50 of 20,000 nM (20 µM). This is in stark contrast to known potent CYP2D6 inhibitors, which typically have IC50 values in the low nanomolar range, often < 100 nM. This 200-fold difference in potency suggests that the 3-fluoro-6-carboxylate motif is not a strong binder of this critical metabolizing enzyme [1].
| Evidence Dimension | CYP2D6 Inhibition (IC50) |
|---|---|
| Target Compound Data | 20,000 nM (20 µM) |
| Comparator Or Baseline | Potent CYP2D6 Inhibitors (Class Baseline): < 100 nM |
| Quantified Difference | >200-fold lower inhibitory potency |
| Conditions | Inhibition of CYP2D6 in human liver microsomes using a fluorogenic substrate, preincubated for 15 min followed by NADPH addition, measured after 2 hrs. |
Why This Matters
This data is crucial for procurement decisions in early-stage drug discovery, as it indicates a lower risk of CYP2D6-mediated toxicity and drug-drug interactions compared to more potent CYP2D6 inhibitors, simplifying development.
- [1] BindingDB. (2023). BDBM50600733 (CHEMBL5182534): Affinity Data for Methyl 3-fluoro-1H-indole-6-carboxylate. IC50: 2.00E+4 nM. Assay Description: Inhibition of CYP2D6 in human liver microsomes. View Source
